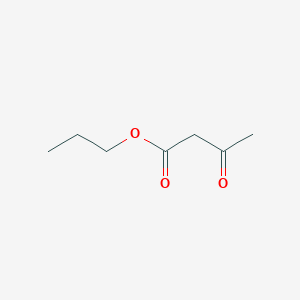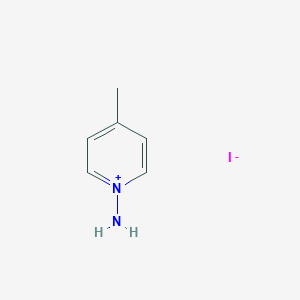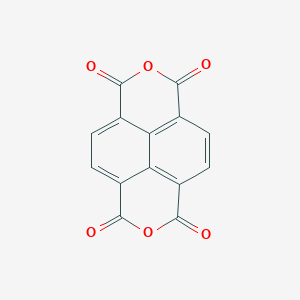
5-Bromo-4,6-dimetilpirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2. It is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-Bromo-4,6-dimethylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Biological Studies: It is used in the study of enzyme inhibition and as a ligand in the development of metal complexes for biological applications.
Industrial Applications: It is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-4,6-dimethylpyrimidine typically involves the bromination of 4,6-dimethylpyrimidine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-4,6-dimethylpyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution Reactions: Products include azido, cyano, or amino derivatives of 4,6-dimethylpyrimidine.
Oxidation: Products include pyrimidine oxides.
Reduction: Products include 4,6-dimethylpyrimidine.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can intercalate into DNA, disrupting its structure and function .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethylpyrimidine: Lacks the bromine substituent, making it less reactive in substitution reactions.
5-Chloro-4,6-dimethylpyrimidine: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
5-Iodo-4,6-dimethylpyrimidine: Contains iodine, which can lead to different biological activities and reactivity compared to the bromine derivative.
Uniqueness
5-Bromo-4,6-dimethylpyrimidine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromine atom enhances its utility in the synthesis of various derivatives, making it a valuable compound in medicinal chemistry and other scientific research fields .
Propiedades
IUPAC Name |
5-bromo-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMWXYZJJVYMHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565465 |
Source


|
| Record name | 5-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157335-97-2 |
Source


|
| Record name | 5-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)









